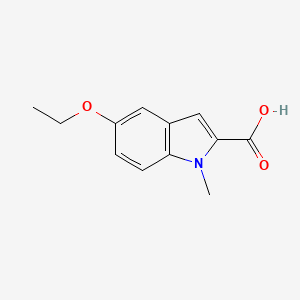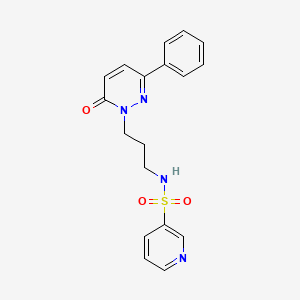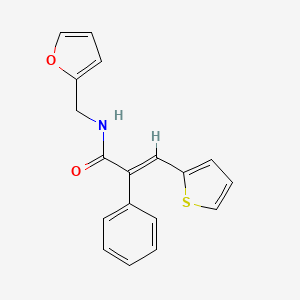![molecular formula C18H18Cl2N6 B2541655 4-chloro-6-{4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]piperidin-1-yl}pyrimidin-2-amine CAS No. 1027619-77-7](/img/structure/B2541655.png)
4-chloro-6-{4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]piperidin-1-yl}pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-6-{4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]piperidin-1-yl}pyrimidin-2-amine is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrimidine ring substituted with a piperidine ring, which is further substituted with a pyrazole ring. The presence of chlorine atoms on both the pyrimidine and pyrazole rings adds to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-6-{4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]piperidin-1-yl}pyrimidin-2-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting 4-chlorophenylhydrazine with an appropriate diketone under acidic conditions.
Formation of the Piperidine Ring: The piperidine ring can be synthesized via a cyclization reaction involving a suitable amine and a dihaloalkane.
Coupling of Pyrazole and Piperidine Rings: The pyrazole and piperidine rings are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Formation of the Pyrimidine Ring: The pyrimidine ring is formed by reacting the coupled product with a suitable nitrile under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
4-chloro-6-{4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]piperidin-1-yl}pyrimidin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyrimidine and pyrazole rings can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the nitrogen atoms in the heterocyclic rings.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction Reactions: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atoms.
Applications De Recherche Scientifique
4-chloro-6-{4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]piperidin-1-yl}pyrimidin-2-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly as a lead compound for drug development.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 4-chloro-6-{4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]piperidin-1-yl}pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to a range of biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-chloro-6-{4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]piperidin-1-yl}pyrimidin-2-amine: This compound is unique due to the presence of both pyrimidine and pyrazole rings, which confer distinct chemical and biological properties.
This compound: Similar compounds include other pyrimidine derivatives with different substituents on the pyrimidine and pyrazole rings.
Uniqueness
The uniqueness of this compound lies in its specific combination of heterocyclic rings and chlorine substituents, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for scientific research and industrial applications.
Propriétés
IUPAC Name |
4-chloro-6-[4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N6/c19-13-3-1-11(2-4-13)14-9-15(25-24-14)12-5-7-26(8-6-12)17-10-16(20)22-18(21)23-17/h1-4,9-10,12H,5-8H2,(H,24,25)(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INVJQALBOFMPJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC(=NN2)C3=CC=C(C=C3)Cl)C4=CC(=NC(=N4)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-benzyl-3-(4-ethoxyphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2541573.png)



![5-methyl-N-(5-(1-(thiophen-2-yl)cyclopentanecarbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)isoxazole-3-carboxamide](/img/structure/B2541579.png)
![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione](/img/structure/B2541580.png)
![2-Chloro-N-[[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]methyl]acetamide](/img/structure/B2541581.png)






![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-5-methylthiophene-2-sulfonamide](/img/structure/B2541595.png)
